N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

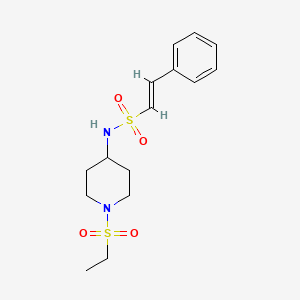

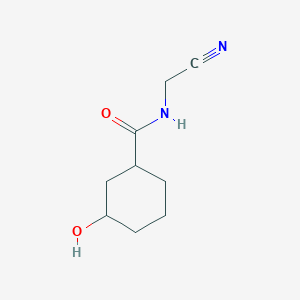

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, often referred to as ETTA , is a synthetic organic compound. Its complex structure combines elements of thiadiazole, acetamide, and thioether. ETTA exhibits intriguing pharmacological properties, making it a subject of scientific interest.

Synthesis Analysis

The synthesis of ETTA involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but a common approach includes the reaction of ethylthio-1,3,4-thiadiazole with 2-(thiophen-2-yl)acetohydrazide. The resulting intermediate undergoes further transformations to yield ETTA. The synthesis requires careful optimization to achieve high yields and purity.

Molecular Structure Analysis

ETTA’s molecular formula is C₁₀H₁₁N₅O₂S₃ . Let’s break down its structure:

- The central core consists of a 1,3,4-thiadiazole ring.

- Two thiophene moieties are attached to the thiadiazole ring.

- An acetamide group is linked to one of the thiophenes.

- An ethylthio group is connected to the other thiophene.

Chemical Reactions Analysis

ETTA’s chemical behavior involves reactions such as hydrolysis, oxidation, and substitution. It can form coordination complexes with metal ions, potentially influencing its biological activity. Researchers have explored ETTA’s reactivity in various contexts, including ligand design and catalysis.

Physical And Chemical Properties Analysis

- Melting Point : ETTA typically melts around 150-160°C .

- Solubility : It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

- Stability : ETTA is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

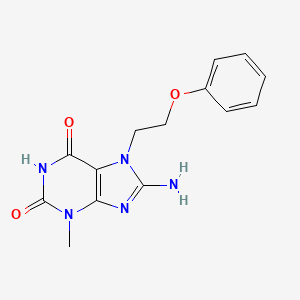

One significant area of research involves the design, synthesis, and pharmacological evaluation of thiadiazole derivatives. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment (Shukla et al., 2012). This research highlights the therapeutic potential of GLS inhibition in oncology, with certain analogs showing improved solubility and efficacy in vitro and in mouse models of lymphoma.

Insecticidal Assessment

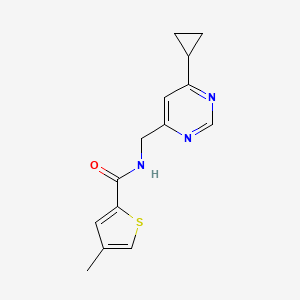

Another research focus is on the synthesis of heterocycles incorporating thiadiazole moieties for use as insecticidal agents. New compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).

Anticancer Screening

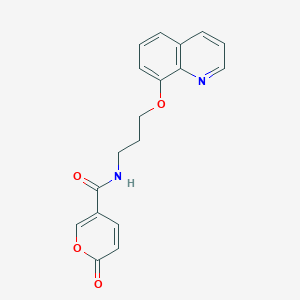

Additionally, novel 1,3,4-thiadiazole derivatives have been synthesized and screened for anticancer activities. Research in this area includes the development of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Abu-Melha, 2021).

Antitrypanosomal Activity

Research on 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones has shown promising antitrypanosomal activity against T. brucei gambience, indicating potential applications in the treatment of trypanosomiasis (Lelyukh et al., 2023).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes have been investigated, with a focus on thiazole-containing monomers and their potential applications in electronic and photonic devices (Camurlu & Guven, 2015).

Safety And Hazards

- ETTA’s toxicity profile is not well-documented. Researchers should exercise caution during handling and experimentation.

- Standard laboratory safety practices apply, including the use of appropriate personal protective equipment (PPE).

Orientations Futures

- Biological Studies : Investigate ETTA’s interactions with cellular components and evaluate its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Explore modifications to ETTA’s structure to enhance its efficacy and selectivity.

- Formulation Development : Optimize delivery methods (e.g., prodrugs, nanoparticles) for targeted applications.

Propriétés

IUPAC Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S5/c1-2-23-13-19-18-12(26-13)16-10(22)7-25-14-20-17-11(27-14)15-9(21)6-8-4-3-5-24-8/h3-5H,2,6-7H2,1H3,(H,15,17,21)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEECMBQVPRYXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)